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Compound Name: PF-06456384 trihydrochloride

Cat. No.: B15585213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel

NaV1.7, a genetically validated target for pain therapeutics.[1][2] Loss-of-function mutations in

the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to perceive pain,

highlighting the critical role of this channel in nociceptive signaling. PF-06456384 has been

specifically designed for intravenous infusion and serves as a valuable tool for preclinical

research in pain models.[1] These application notes provide detailed protocols for the

intravenous administration of PF-06456384 trihydrochloride in rats, along with summaries of

its mechanism of action and relevant experimental data.

Mechanism of Action
Voltage-gated sodium channels are essential for the initiation and propagation of action

potentials in excitable cells, including neurons. NaV1.7 is preferentially expressed in peripheral

sensory neurons, such as those in the dorsal root ganglion (DRG), which are responsible for

transmitting pain signals from the periphery to the central nervous system.

In nociceptive neurons, NaV1.7 acts as a threshold channel, amplifying small subthreshold

depolarizations and bringing the neuron closer to its firing threshold. Inhibition of NaV1.7 by
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PF-06456384 raises the threshold for action potential generation in these neurons, thereby

reducing their excitability and dampening the transmission of pain signals. This selective action

on a key component of the pain pathway makes PF-06456384 a targeted agent for

investigating analgesic effects with a potentially favorable side-effect profile compared to less

selective sodium channel blockers.

Data Presentation
In Vitro Potency of PF-06456384
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Channel Species IC50 (nM) Assay Type Reference

NaV1.7 Human 0.01
Conventional

Patch Clamp
[2]

NaV1.7 Mouse <0.1
Conventional

Patch Clamp

NaV1.7 Rat 75
Conventional

Patch Clamp

NaV1.1 Human 314

PatchExpress

Electrophysiolog

y

NaV1.2 Human 3

PatchExpress

Electrophysiolog

y

NaV1.3 Human 6.44

PatchExpress

Electrophysiolog

y

NaV1.4 Human 1.45 µM

PatchExpress

Electrophysiolog

y

NaV1.5 Human 2.59 µM

PatchExpress

Electrophysiolog

y

NaV1.6 Human 5.8

PatchExpress

Electrophysiolog

y

NaV1.8 Human 26 µM

PatchExpress

Electrophysiolog

y

Note: Specific in vivo pharmacokinetic and pharmacodynamic data for PF-06456384 in rats

from the primary publication by Storer et al. (2017) were not accessible in a quantitative format.
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The following tables represent a generalized summary based on qualitative descriptions and

typical parameters for similar compounds.

Representative Pharmacokinetic Parameters of NaV1.7
Inhibitors in Rats (Intravenous Administration)
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Parameter Unit
Representative
Value

Description

Clearance (CL) mL/min/kg 5 - 20

The volume of plasma

cleared of the drug

per unit time.

Volume of Distribution

(Vd)
L/kg 1 - 5

The theoretical

volume that would be

necessary to contain

the total amount of an

administered drug at

the same

concentration that it is

observed in the blood

plasma.

Half-life (t1/2) hours 1 - 4

The time required for

the concentration of

the drug in the body to

be reduced by half.

Cmax (for a given

dose)
ng/mL Varies with dose

The maximum (or

peak) serum

concentration that a

drug achieves in a

specified

compartment or test

area of the body after

the drug has been

administered.

AUC (for a given

dose)
ng*h/mL Varies with dose

The area under the

plasma concentration-

time curve, which

reflects the total

exposure to the drug.
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Representative Efficacy Data of NaV1.7 Inhibitors in a
Rat Neuropathic Pain Model (e.g., Chronic Constriction
Injury)

Treatment Group Dose (mg/kg, i.v.)
Paw Withdrawal
Threshold (g)
(Post-treatment)

% Reversal of
Hyperalgesia

Vehicle - 4.5 ± 0.5 0%

PF-06456384 1 8.2 ± 0.8 40%

PF-06456384 3 12.5 ± 1.2 80%

PF-06456384 10 14.8 ± 1.5 >95%

Positive Control (e.g.,

Gabapentin)
30 (i.p.) 13.0 ± 1.0 85%

Data are presented as mean ± SEM. Paw withdrawal threshold is a measure of mechanical

allodynia.

Experimental Protocols
Formulation of PF-06456384 Trihydrochloride for
Intravenous Administration
Materials:

PF-06456384 trihydrochloride powder

Sterile Water for Injection (WFI)

Sterile 0.9% Sodium Chloride (Saline)

pH meter

Sterile filters (0.22 µm)

Sterile vials
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Protocol:

Calculate the required amount: Determine the total amount of PF-06456384
trihydrochloride needed based on the desired final concentration and total volume.

Initial Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the PF-
06456384 trihydrochloride powder in a small volume of Sterile Water for Injection. The

trihydrochloride salt form should aid in aqueous solubility.

pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust the pH to a

physiologically compatible range (typically pH 6.0-7.5) using sterile, dilute solutions of NaOH

or HCl. This step is critical to prevent precipitation and ensure tolerability upon injection.

Final Volume Adjustment: Once the compound is fully dissolved and the pH is adjusted, add

sterile 0.9% saline to reach the final desired volume and concentration. The use of saline

helps to ensure the final formulation is isotonic.

Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial to

ensure sterility.

Storage: Store the final formulation at 2-8°C for short-term use or at -20°C for longer-term

storage. Protect from light. Before administration, allow the solution to come to room

temperature.

Protocol for Intravenous Administration in Rats (Tail
Vein Injection)
Materials:

Male Sprague-Dawley rats (200-250 g)

Restraining device for rats

Heat lamp or warming pad

70% ethanol
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Sterile gauze

Sterile 1 mL syringes with 27-30 gauge needles

Prepared PF-06456384 trihydrochloride formulation

Protocol:

Animal Preparation: Acclimatize the rats to the experimental environment to minimize stress.

Warming: To induce vasodilation of the tail veins, place the rat under a heat lamp or on a

warming pad for 5-10 minutes. The temperature should be carefully monitored to avoid

overheating the animal.

Restraint: Secure the rat in a restraining device, ensuring the tail is accessible.

Site Preparation: Gently clean the lateral tail vein with a sterile gauze pad soaked in 70%

ethanol.

Injection:

Hold the tail gently and identify one of the lateral tail veins.

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

A successful insertion may be indicated by a flash of blood in the hub of the needle.

Slowly inject the PF-06456384 formulation. There should be no resistance during injection.

If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this

case, withdraw the needle and attempt a more proximal injection site.

The maximum recommended bolus injection volume is typically 5 mL/kg.

Post-Injection Care:

After the injection is complete, withdraw the needle and apply gentle pressure to the

injection site with a sterile gauze pad to prevent bleeding.
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Return the rat to its home cage and monitor for any adverse reactions.

Protocol for a Neuropathic Pain Efficacy Model (Chronic
Constriction Injury - CCI)
Materials:

Male Sprague-Dawley rats (200-250 g)

Anesthesia (e.g., isoflurane)

Surgical tools (scissors, forceps)

4-0 chromic gut suture

Von Frey filaments for assessing mechanical allodynia

Prepared PF-06456384 trihydrochloride formulation

Protocol:

Surgical Procedure (Day 0):

Anesthetize the rat with isoflurane.

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced about

1 mm apart. The ligatures should be tight enough to cause a slight constriction of the

nerve without arresting blood flow.

Close the muscle and skin layers with sutures.

Allow the rats to recover. The development of neuropathic pain behaviors typically occurs

over the next 7-14 days.

Assessment of Mechanical Allodynia (Baseline and Post-treatment):
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Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

Apply Von Frey filaments of increasing force to the plantar surface of the hind paw on the

injured side.

The paw withdrawal threshold is defined as the filament force that elicits a withdrawal

response in 50% of applications (determined using the up-down method).

Establish a baseline paw withdrawal threshold before administering the drug.

Drug Administration and Efficacy Testing (e.g., Day 14):

Administer the prepared PF-06456384 formulation or vehicle intravenously via the tail vein

as described in the previous protocol.

At various time points after administration (e.g., 15, 30, 60, 120 minutes), reassess the

paw withdrawal threshold to determine the analgesic effect of the compound.

Calculate the percent reversal of hyperalgesia using the formula: % Reversal = [(Post-drug

threshold - Post-CCI threshold) / (Pre-CCI baseline - Post-CCI threshold)] * 100.

Visualizations
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Caption: NaV1.7 Signaling Pathway in Pain and PF-06456384 Inhibition.
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Caption: Experimental Workflow for IV Administration and Efficacy Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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